REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][C:11]=1[O:12][CH3:13])[N:8]=[C:7]([CH3:14])[C:6]([C:15]1[CH:20]=[CH:19][C:18]([O:21][C:22]3[CH:27]=[CH:26][C:25]([O:28][C:29]([F:32])([F:31])[F:30])=[CH:24][CH:23]=3)=[CH:17][C:16]=1[F:33])=[C:5]2[O:34]CC.FC1C=C(OC2C=CC(OC(F)(F)F)=CC=2)C=CC=1B(O)O.C([O-])([O-])=O.[Na+].[Na+].CN(C=O)C>C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.CO.C(Cl)(Cl)Cl>[Cl:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][C:11]=1[O:12][CH3:13])[NH:8][C:7]([CH3:14])=[C:6]([C:15]1[CH:20]=[CH:19][C:18]([O:21][C:22]3[CH:23]=[CH:24][C:25]([O:28][C:29]([F:31])([F:32])[F:30])=[CH:26][CH:27]=3)=[CH:17][C:16]=1[F:33])[C:5]2=[O:34] |f:2.3.4,7.8,^1:73,75,94,113|
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Name
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6-chloro-4-ethoxy-3-(2-fluoro-4-(4-(trifluoromethoxy)phenoxy)phenyl)-7-methoxy-2-methylquinoline
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Quantity
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0.3 g
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Type
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reactant
|
Smiles
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ClC=1C=C2C(=C(C(=NC2=CC1OC)C)C1=C(C=C(C=C1)OC1=CC=C(C=C1)OC(F)(F)F)F)OCC
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Name
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2-fluoro-4-(4-(trifluoromethoxy)phenoxy)phenylboronic acid
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Quantity
|
0.375 g
|
Type
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reactant
|
Smiles
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FC1=C(C=CC(=C1)OC1=CC=C(C=C1)OC(F)(F)F)B(O)O
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Name
|
|
Quantity
|
0.08 g
|
Type
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catalyst
|
Smiles
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C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
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C(=O)([O-])[O-].[Na+].[Na+]
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Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
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CN(C)C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
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Type
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solvent
|
Smiles
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CO.C(Cl)(Cl)Cl
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Control Type
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UNSPECIFIED
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Setpoint
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90 °C
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Type
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CUSTOM
|
Details
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while stirring
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Rate
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UNSPECIFIED
|
RPM
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0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
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An oven-dried Schlenk tube was flame-dried
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Type
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ADDITION
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Details
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were added
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Type
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CUSTOM
|
Details
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The tube was then purged of air by argon for about 1 minute
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Duration
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1 min
|
Type
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CUSTOM
|
Details
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After completion, reaction
|
Type
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FILTRATION
|
Details
|
filtered over celite
|
Type
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WASH
|
Details
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The celite was then rinsed
|
Type
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CUSTOM
|
Details
|
The filtrate was then evaporated on silica gel
|
Type
|
CUSTOM
|
Details
|
purified via flash chromatography (33% EtOAc in Hexane)
|
Type
|
DISSOLUTION
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Details
|
The resulting amorphous solid (0.48 g, 52%) was then dissolved in 4.8 mL of AcOH
|
Type
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TEMPERATURE
|
Details
|
This solution was refluxed for 1.5 h
|
Duration
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1.5 h
|
Type
|
ADDITION
|
Details
|
The reaction was poured onto ice and water
|
Type
|
FILTRATION
|
Details
|
The resulting solid was filtered via filtration
|
Type
|
CUSTOM
|
Details
|
recrystallized from DMF twice (0.2 g, 44%)
|
Name
|
|
Type
|
|
Smiles
|
ClC=1C=C2C(C(=C(NC2=CC1OC)C)C1=C(C=C(C=C1)OC1=CC=C(C=C1)OC(F)(F)F)F)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |